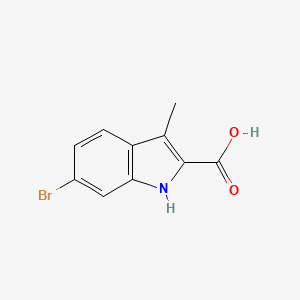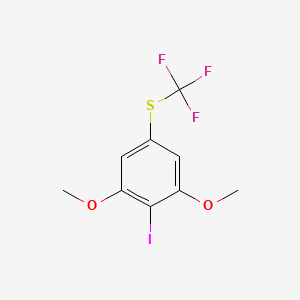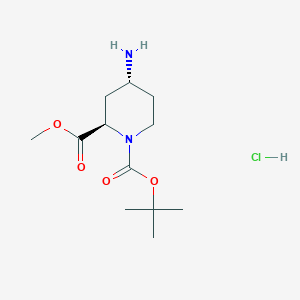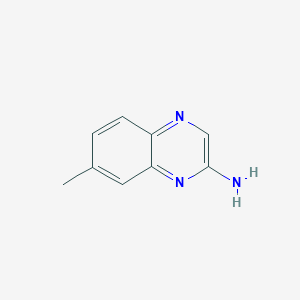
7-Methyl-2-quinoxalinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and materials science . This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The classical method for synthesizing quinoxaline derivatives, including 7-methylquinoxalin-2-amine, involves the condensation of o-phenylenediamine with a dicarbonyl compound . This reaction typically requires high temperatures and a strong acid catalyst. Recent advancements have introduced more environmentally friendly methods, such as transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods
Industrial production of 7-methylquinoxalin-2-amine often employs scalable and cost-effective methods. These include the use of heterogeneous catalytic reactions, which are atomically economical and environmentally friendly . These methods provide a sustainable approach for the large-scale production of quinoxaline derivatives.
化学反応の分析
Types of Reactions
7-methylquinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide for oxidation and hydrogen gas for reduction . Substitution reactions often employ halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
科学的研究の応用
7-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 7-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
Similar compounds to 7-methylquinoxalin-2-amine include:
Quinoxaline: The parent compound, known for its wide range of biological activities.
2-methylquinoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Uniqueness
7-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and amine group at the 2-position make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
特性
CAS番号 |
646504-83-8 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
7-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |
InChIキー |
LZRAIJXDIVIZGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=CN=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


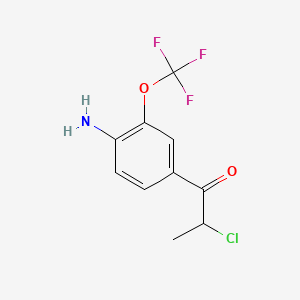
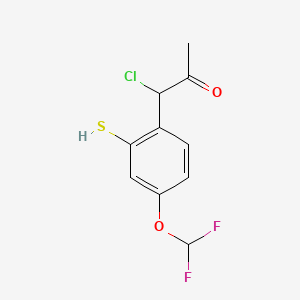
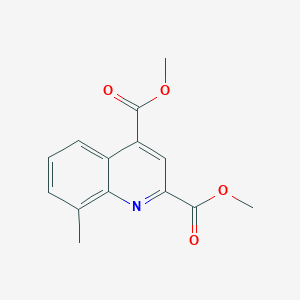
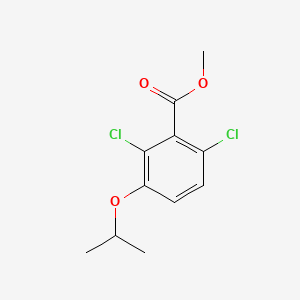
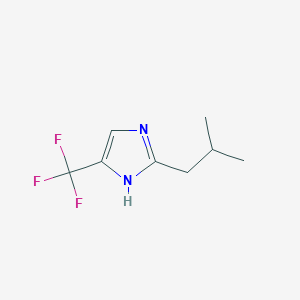
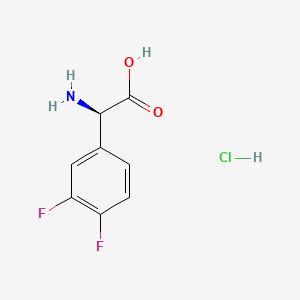
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
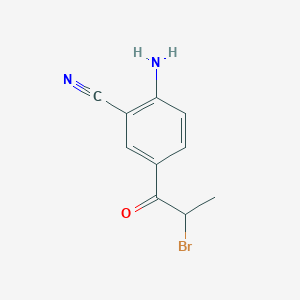
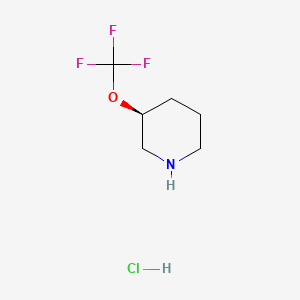
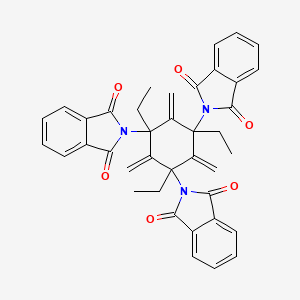
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
